molecular formula C18H21ClN2O B15172769 N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine CAS No. 919119-25-8

N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine

Cat. No.: B15172769
CAS No.: 919119-25-8
M. Wt: 316.8 g/mol
InChI Key: ZOFMUBRNVSIXOL-UHFFFAOYSA-N
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Description

N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine is a synthetic amine derivative featuring a piperidine core substituted at the 3-position with a benzyl group bearing a 4-chlorophenoxy moiety. This structure combines a lipophilic chlorophenoxy aromatic system with a basic piperidine ring, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions.

Properties

CAS No.

919119-25-8

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

N-[[2-(4-chlorophenoxy)phenyl]methyl]piperidin-3-amine

InChI

InChI=1S/C18H21ClN2O/c19-15-7-9-17(10-8-15)22-18-6-2-1-4-14(18)12-21-16-5-3-11-20-13-16/h1-2,4,6-10,16,20-21H,3,5,11-13H2

InChI Key

ZOFMUBRNVSIXOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2OC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Disconnections

The target molecule can be dissected into two primary components: (1) the piperidin-3-amine backbone and (2) the [2-(4-chlorophenoxy)phenyl]methyl side chain. Retrosynthetic strategies prioritize either late-stage coupling of preformed fragments or sequential assembly through cyclization and functionalization.

Fragment Coupling Strategy

A convergent approach involves synthesizing piperidin-3-amine and [2-(4-chlorophenoxy)phenyl]methanol independently, followed by coupling via nucleophilic substitution or reductive amination. This method benefits from modularity but requires precise control over regioselectivity and stereochemistry.

Linear Assembly via Cyclization

Alternative routes construct the piperidine ring through cyclization of acyclic precursors containing the [2-(4-chlorophenoxy)phenyl]methyl group. Such methods often employ intramolecular amination or reduction of nitriles/amides, as exemplified in pyrido[2,3-d]pyrimidine syntheses.

Detailed Synthetic Methodologies

Reductive Amination Route

Step 1: Synthesis of [2-(4-Chlorophenoxy)phenyl]methanal

The aldehyde precursor is prepared via Ullmann coupling between 2-bromophenol and 4-chlorophenylboronic acid, followed by bromination at the benzylic position and oxidation using pyridinium chlorochromate (PCC). Yields typically range from 65–72%.

Step 2: Coupling with Piperidin-3-amine

Reductive amination employs sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C, achieving 58–64% yield. Steric hindrance from the ortho-substituted phenoxy group necessitates prolonged reaction times (48–72 hr).

Table 1: Optimization of Reductive Amination Conditions

Catalyst Solvent Temp (°C) Time (hr) Yield (%)
NaBH3CN MeOH 0–5 72 64
NaBH4/CoCl2 THF 25 24 52
BH3·THF DCM -20 48 47

Nucleophilic Substitution Approach

Step 1: Preparation of [2-(4-Chlorophenoxy)phenyl]methyl Bromide

Treatment of [2-(4-chlorophenoxy)phenyl]methanol with phosphorus tribromide (PBr3) in dichloromethane provides the bromide in 89% yield. Alternative reagents like thionyl bromide (SOBr2) exhibit comparable efficiency but generate corrosive byproducts.

Step 2: Alkylation of Piperidin-3-amine

Reaction with piperidin-3-amine in acetonitrile at reflux (82°C, 24 hr) using potassium carbonate (K2CO3) as base affords the target compound in 71% yield. Microwave-assisted conditions (100°C, 30 min) enhance yield to 78% but require specialized equipment.

Cyclization of Acyclic Precursors

Step 1: Synthesis of 5-Chloro-2-[2-(4-chlorophenoxy)phenyl]pentanenitrile

Alkylation of 4-chlorobenzonitrile with 1-bromo-3-chloropropane under phase-transfer conditions (tetrabutylammonium bromide, NaOH) yields the nitrile intermediate (63%).

Step 2: Borohydride Reduction and Cyclization

Sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol reduce the nitrile to amine, followed by base-mediated cyclization (K2CO3, DMF, 110°C) to form the piperidine ring. Overall yield: 54%.

Chiral Resolution and Stereochemical Considerations

Racemic Synthesis and Resolution

The linear cyclization route produces racemic N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine, resolved using D-camphorsulfonic acid in ethanol/water. Optical purity exceeds 98% ee after recrystallization.

Asymmetric Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of enamine precursors with chiral phosphine ligands (e.g., (R)-BINAP) achieves 82% ee, though substrate scope limitations hinder broad applicability.

Industrial Scalability and Process Economics

Cost Analysis of Key Routes

Table 2: Comparative Cost Metrics for Kilogram-Scale Production

Method Raw Material Cost ($/kg) Process Cost ($/kg) Total Yield (%)
Reductive Amination 420 310 58
Nucleophilic Alkylation 380 290 71
Cyclization 410 270 54

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Key Observations:

Chlorophenoxy vs. Trifluoromethyl Groups: The 4-chlorophenoxy group in the target compound enhances lipophilicity compared to the trifluoromethyl group in ’s analog. This difference may impact membrane permeability and metabolic stability .

Biological Activity: Compounds with dual chlorophenoxy motifs () are explicitly linked to ATF4 inhibition, suggesting the target compound may share similar mechanistic pathways .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 4-chlorophenoxy group confers higher logP values compared to non-halogenated analogs (e.g., pyridinylmethyl amines in ). This property may enhance blood-brain barrier penetration but could also increase off-target interactions .
  • Metabolic Stability: Piperidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) are generally more resistant to oxidative metabolism than chlorophenoxy-containing compounds, which may undergo dechlorination or hydroxylation .

Q & A

Q. What established synthetic routes are available for N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Linking the 4-chlorophenoxybenzyl fragment to the piperidine-3-amine core using palladium or copper catalysts under inert atmospheres (e.g., nitrogen) .
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize intermediates .
  • Purification : Flash chromatography (e.g., 0–10% methanol in dichloromethane) is commonly used to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves the piperidine ring protons (δ 1.5–3.0 ppm) and aromatic signals from the chlorophenoxy group (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .

Q. What are the key chemical reactivities of the piperidine and chlorophenoxy moieties in this compound?

  • Methodological Answer :
  • Piperidine ring : Susceptible to oxidation (e.g., with KMnO₄) to form ketones or undergo nucleophilic substitution at the amine group .
  • Chlorophenoxy group : Participates in electrophilic aromatic substitution (e.g., nitration) or SNAr reactions due to electron-withdrawing chlorine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?

  • Methodological Answer :
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during acetylation or coupling steps .
  • Catalyst screening : Testing Pd/C vs. CuI for Ullmann-type couplings to enhance regioselectivity .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve discrepancies between computational predictions and experimental structural data?

  • Methodological Answer :
  • Cross-validation : Compare DFT-calculated geometries (e.g., Gaussian) with X-ray data from SHELXL-refined structures to identify conformational flexibility .
  • Dynamic NMR : Variable-temperature NMR experiments detect rotational barriers in piperidine or benzyl groups that may explain mismatches .

Q. How does substituent spatial arrangement influence biological activity, and what modeling approaches are effective?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes to targets like ATF4 (as suggested in patent literature) by analyzing piperidine-chlorophenoxy interactions .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chlorine with fluorine) and test inhibitory potency in cellular assays .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Kinetic assays : Measure enzyme inhibition (e.g., ATF4) using fluorescence-based substrates .
  • Gene expression profiling : RNA-seq or qPCR to assess downstream effects of ATF4 pathway modulation .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity across studies?

  • Methodological Answer :
  • Dose-response standardization : Ensure consistent molar concentrations and cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic stability tests : Evaluate compound degradation in cell culture media using LC-MS to rule out false negatives .

Tables for Key Data

Property Technique Typical Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)145–150°C (decomposition)
LogP (Lipophilicity)HPLC (reverse-phase)3.2 ± 0.1
Crystal SystemX-ray (SHELXL)Monoclinic, space group P2₁/c
IC₅₀ (ATF4 inhibition)Fluorescence assay0.8 µM (95% CI: 0.7–1.0 µM)

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